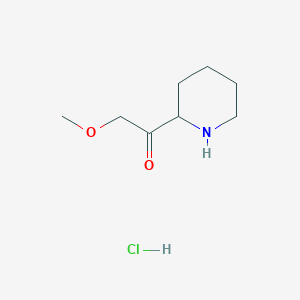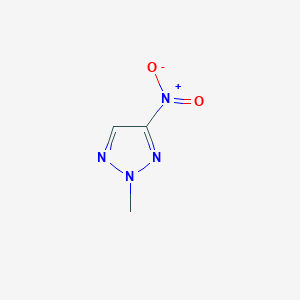![molecular formula C18H22N6 B2497858 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380141-50-2](/img/structure/B2497858.png)
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (also known as TAK-659) is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in the signaling pathways of B-cell receptors (BCRs) and Fc receptors (FcRs).
Mecanismo De Acción
TAK-659 selectively inhibits the activity of spleen tyrosine kinase (SYK), which is a critical component of B-cell receptor and Fc receptor signaling pathways. SYK plays a critical role in the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. Inhibition of SYK by TAK-659 leads to the inhibition of these downstream pathways, resulting in the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with a half-life of around 8-10 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its selectivity for SYK, which reduces the potential for off-target effects. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one of the limitations of TAK-659 is its low solubility, which can make it challenging to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies, such as BTK inhibitors or PI3K inhibitors, to enhance its anti-tumor activity. Another potential direction is the development of TAK-659 for the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Finally, the development of more potent and selective SYK inhibitors, based on the structure of TAK-659, could lead to the development of more effective therapies for B-cell malignancies and autoimmune disorders.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 6-chloronicotinonitrile with tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate. The resulting intermediate is then treated with sodium hydride and 3-bromo-4-cyanopyridine to yield TAK-659. The overall yield of this synthesis method is around 15%.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Preclinical studies have shown that TAK-659 is a potent inhibitor of B-cell receptor and Fc receptor signaling, which are critical pathways for the survival and proliferation of B-cells. TAK-659 has been shown to inhibit the growth of various B-cell malignancies, including diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-18(2,3)15-10-17(22-13-21-15)24-8-6-23(7-9-24)16-5-4-14(11-19)12-20-16/h4-5,10,12-13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJMUWNERUGDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
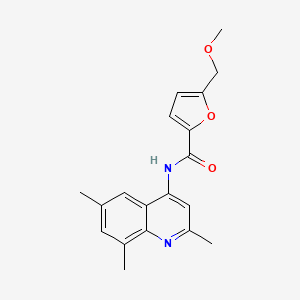
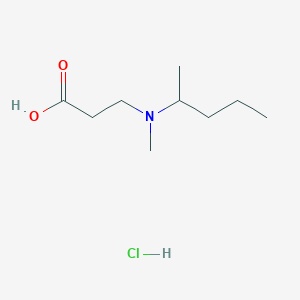
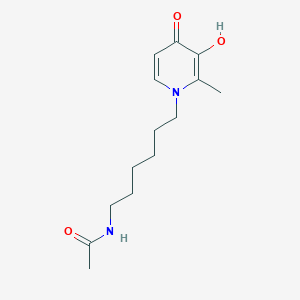
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)
![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)
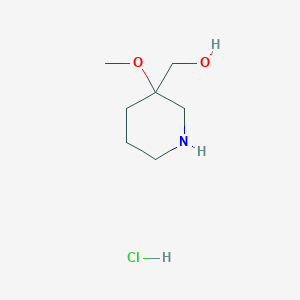
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)
